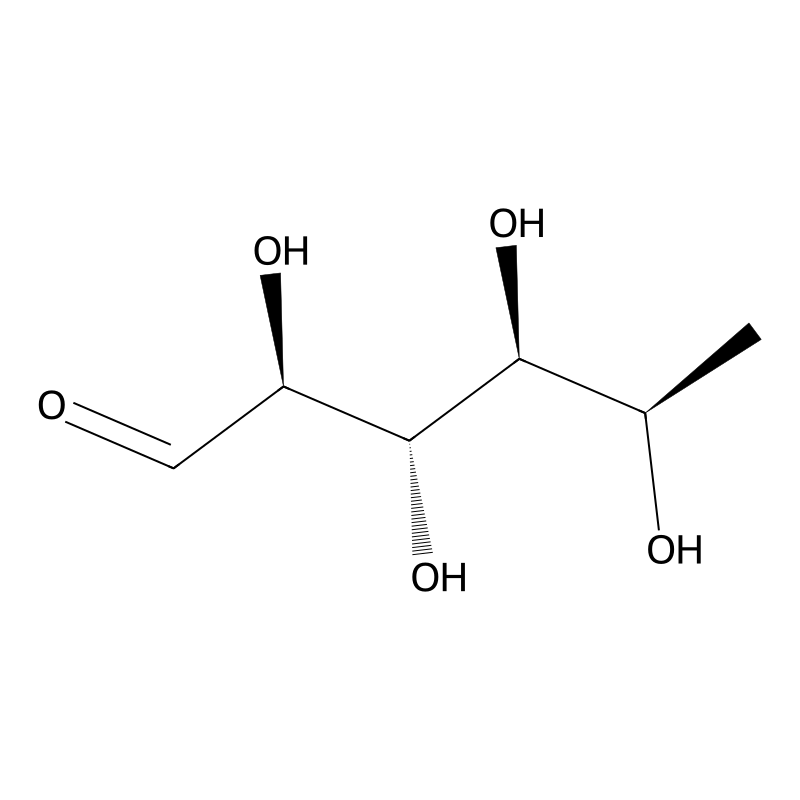

6-Deoxy-L-talose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-Deoxy-L-talose is a rare sugar found in the cell walls of certain bacteria, including Streptococcus bovis and Escherichia coli [, ]. It is a component of their lipopolysaccharides (LPS), which are complex molecules on the bacterial outer membrane that play a role in pathogenicity and immune response [].

Research into the role of 6-Deoxy-L-talose in bacterial function

Researchers are investigating the specific role of 6-deoxy-L-talose in bacterial physiology and its potential contribution to virulence []. They are studying how the presence or absence of this sugar affects:

6-Deoxy-L-talose is a sugar molecule classified as a deoxy sugar, specifically a derivative of L-talose. It is characterized by the absence of a hydroxyl group at the C-6 position of the sugar molecule, which differentiates it from its parent compound, L-talose. This compound plays a significant role in the structure of bacterial cell walls and is involved in various biochemical pathways.

The primary chemical reaction involving 6-deoxy-L-talose is catalyzed by the enzyme dTDP-6-deoxy-L-talose 4-dehydrogenase. This enzyme facilitates the conversion of dTDP-6-deoxy-L-talose and NADP+ into dTDP-4-dehydro-6-deoxy-L-mannose, NADPH, and H+:

This reaction is crucial for nucleotide sugar metabolism and contributes to the biosynthesis of polysaccharides in various organisms .

6-Deoxy-L-talose exhibits significant biological activity, particularly in its role as a component of glycan structures in bacterial cell walls. It contributes to the structural integrity and functionality of these walls, which are essential for bacterial survival and pathogenicity. Additionally, its derivatives are involved in various metabolic pathways that are critical for cellular processes .

The synthesis of 6-deoxy-L-talose can be achieved through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes such as dTDP-6-deoxy-L-talose 4-dehydrogenase to facilitate the transformation from precursor molecules.

- Chemical Synthesis: Traditional organic synthesis methods can be employed to construct the sugar framework, often involving protection and deprotection strategies to achieve the desired stereochemistry .

- Biochemical Pathways: The compound can also be synthesized through natural biosynthetic pathways in microorganisms, where it is produced as part of polysaccharide biosynthesis .

6-Deoxy-L-talose has several applications:

- Pharmaceuticals: Its derivatives are explored for their potential use in antibiotic development due to their role in bacterial cell wall synthesis.

- Biotechnology: Used in research related to glycan structures and their interactions with proteins.

- Food Industry: Investigated for its potential as a food preservative due to its antibacterial properties .

Research has indicated that 6-deoxy-L-talose interacts with various biological molecules, influencing processes such as:

- Cell Wall Synthesis: Its presence affects the integrity and composition of bacterial cell walls.

- Enzyme Activity: It serves as a substrate for specific enzymes, modulating metabolic pathways related to nucleotide sugars .

Studies on these interactions help elucidate the role of 6-deoxy-L-talose in microbial physiology and its potential therapeutic applications.

Several compounds share structural similarities with 6-deoxy-L-talose, each possessing unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Talose | Contains hydroxyl group at C-6 | Natural sugar found in various plants |

| 6-Deoxy-D-talose | D-isomer variant of 6-deoxy-L-talose | Different stereochemistry affecting activity |

| D-Talopyranose | Pyranose form with hydroxyl at C-4 | Commonly found in nature; used in metabolic studies |

| 4-Dehydro-6-deoxy-L-mannose | Product of enzymatic reaction involving 6-deoxy-L-talose | Intermediate in biosynthetic pathways |

These compounds illustrate the diversity within deoxy sugars and their varying roles in biological systems. Each compound's unique stereochemistry and functional groups contribute to distinct biological activities and applications .

Distribution in Bacterial Cell Walls

Structural Role in Streptococcus bovis Cell Walls

6-Deoxy-L-talose serves as a critical component in the cell wall architecture of Streptococcus bovis, contributing to the formation of antigenic glycan structures. Research has identified this deoxy sugar as part of a triheteroglycan complex composed of 6-deoxy-L-talose, L-rhamnose, and D-galactose [4]. This glycoconjugate plays a dual role in maintaining structural integrity and mediating host-pathogen interactions. The presence of 6-deoxy-L-talose in these glycans suggests its involvement in creating steric hindrance or specific binding motifs that enhance bacterial adhesion to host tissues. For instance, the α-linked 6-deoxy-L-talose residues in S. bovis form branching points that stabilize the three-dimensional matrix of the cell wall, potentially shielding underlying peptidoglycan layers from enzymatic degradation [4].

Presence in Escherichia coli Polysaccharide Structures

While Escherichia coli does not naturally produce 6-deoxy-L-talose in its wild-type lipopolysaccharides (LPS), metabolic engineering studies have demonstrated its capacity to incorporate this sugar into novel glycosides. Engineered E. coli strains expressing heterologous glycosyltransferases and nucleotide sugar biosynthesis pathways can synthesize quercetin 3-O-(6-deoxytalose), a flavonoid glycoside [5]. This artificial system highlights the enzymatic plasticity of E. coli in utilizing rare sugars, though native incorporation remains undocumented in current literature. The engineered pathways involve overexpression of tll (thymidine diphosphate-6-deoxy-L-talose synthase) and glycosyltransferase genes, enabling the formation of 6-deoxy-L-talose-containing glycoconjugates through redirected nucleotide sugar metabolism [5].

Component of Bacterial Lipopolysaccharides (LPS)

Integration in O-Specific Polysaccharide Regions

In Gram-negative bacteria, 6-deoxy-L-talose frequently appears in the O-specific polysaccharide (O-antigen) regions of LPS, contributing to serotype diversity. Plesiomonas shigelloides serotype O74:H5 exemplifies this through its unique hexasaccharide repeating unit containing 6-deoxy-β-D-manno-heptopyranose derivatives [1]. The O-antigen’s structural complexity arises from alternating linkages of 6-deoxy sugars with heptoses, creating helical conformations that mask core oligosaccharides from host immune recognition. Nuclear magnetic resonance (NMR) analyses of P. shigelloides LPS revealed that 6-deoxy-L-talose residues occupy terminal positions in some repeating units, suggesting their role in epitope presentation [1].

Structural Variations Across Bacterial Strains

Comparative studies of Acinetobacter baumannii capsular polysaccharides K106 and K112 demonstrate how 6-deoxy-L-talose contributes to strain-specific LPS variations. Both serotypes share a conserved →3)-α-L-6dTalp-(1→3)-α-L-Rhap-(1→ backbone but differ in side-chain modifications [6]. K112 incorporates an additional α-L-Rhap branch linked to the C-2 position of the 6-deoxy-L-talose residue, absent in K106. These structural divergences, governed by differences in wzy polymerase genes and glycosyltransferase complement, directly impact antigenic properties and phage resistance mechanisms [6].

Occurrence in Specific Bacterial Species

Acinetobacter baumannii Capsular Polysaccharides (K106 and K112)

The K106 and K112 capsular polysaccharides of Acinetobacter baumannii represent paradigmatic examples of 6-deoxy-L-talose’s role in pathogenicity. Genetic analysis of KL106 and KL112 gene clusters reveals conserved pathways for L-rhamnose and 6-deoxy-L-talose biosynthesis, including rmlD (dTDP-4-dehydrorhamnose reductase) and tll homologs [6]. Structural elucidation via Smith degradation and 2D NMR confirmed that K106 contains a linear tetrasaccharide repeat: →3)-α-L-6dTalp-(1→3)-α-L-Rhap-(1→3)-β-D-GlcpNAc-(1→ [6]. In contrast, K112 adds an α-L-Rhap-(1→2) side chain to the 6-deoxy-L-talose moiety, altering immune evasion capabilities. These modifications correlate with increased virulence in clinical isolates, as the additional rhamnose branch enhances complement resistance [6].

Actinobacillus actinomycetemcomitans Serotype c Antigen

Current literature derived from the provided sources does not contain specific information regarding 6-deoxy-L-talose’s presence in Actinobacillus actinomycetemcomitans serotype c antigens. Further investigation using specialized genomic and structural analysis techniques would be required to elucidate potential roles in this pathogen.

Enterobacter cloacae O-Specific Polysaccharides

Similarly, the provided research materials lack direct evidence of 6-deoxy-L-talose incorporation in Enterobacter cloacae O-specific polysaccharides. Comparative genomic studies of Enterobacter LPS biosynthesis clusters may reveal conserved or novel pathways involving this deoxy sugar.

Structural Comparison of 6-Deoxy-L-talose-Containing Polysaccharides

| Organism | Polysaccharide Type | 6-Deoxy-L-talose Linkage | Associated Sugars | Biological Implication |

|---|---|---|---|---|

| Acinetobacter baumannii K106 | Capsular | →3)-α-L-6dTalp-(1→ | L-Rhamnose, D-GlcNAc | Immune evasion, biofilm formation [6] |

| Acinetobacter baumannii K112 | Capsular | →3)-α-L-6dTalp-(1→ (branched) | L-Rhamnose, D-GlcNAc | Enhanced complement resistance [6] |

| Plesiomonas shigelloides O74:H5 | O-antigen | Terminal β-linked | Heptoses, D-Glc | Serotype specificity [1] |

| Streptococcus bovis | Cell wall glycan | α-linked in triheteroglycan | L-Rhamnose, D-Galactose | Structural stabilization [4] |

dTDP-6-deoxy-L-talose 4-dehydrogenase Activity

The biosynthesis of 6-deoxy-L-talose in bacteria involves a specific enzymatic step catalyzed by dTDP-6-deoxy-L-talose 4-dehydrogenase. This enzyme facilitates the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to dTDP-6-deoxy-L-talose, utilizing either nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as cofactors [1]. The reaction is stereospecific, and the enzyme exhibits substrate specificity that distinguishes it from related reductases involved in the biosynthesis of other deoxy sugars such as L-rhamnose [2] [3].

| Enzyme Name | Substrate | Product | Cofactor(s) | Reference |

|---|---|---|---|---|

| dTDP-6-deoxy-L-talose 4-dehydrogenase | dTDP-6-deoxy-L-lyxo-4-hexulose | dTDP-6-deoxy-L-talose | Nicotinamide adenine dinucleotide, Nicotinamide adenine dinucleotide phosphate | [1] |

Thymidine Diphosphate-Based Biosynthetic Routes

The biosynthetic pathway for 6-deoxy-L-talose typically initiates from thymidine diphosphate-activated glucose. The pathway involves a series of enzymatic transformations, including dehydration, epimerization, and reduction steps, ultimately yielding dTDP-6-deoxy-L-talose. In Actinobacillus actinomycetemcomitans and Kitasatospora kifunensis, the gene clusters encode a set of enzymes (such as RmlA, RmlB, RmlC, and Tal) that catalyze the conversion of thymidine triphosphate and alpha-D-glucose-1-phosphate through intermediate nucleotide sugars to the final product [4] [2] [3]. Notably, the pathway diverges from the canonical L-rhamnose route at the reduction step, where the stereochemistry of the product is determined by the specific reductase present.

| Step | Enzyme | Reaction | Reference |

|---|---|---|---|

| 1 | Thymidine diphosphate-glucose pyrophosphorylase | Thymidine triphosphate + alpha-D-glucose-1-phosphate → dTDP-glucose | [4] |

| 2 | dTDP-glucose 4,6-dehydratase | dTDP-glucose → dTDP-4-keto-6-deoxy-glucose | [4] |

| 3 | dTDP-4-keto-6-deoxy-glucose 3,5-epimerase | dTDP-4-keto-6-deoxy-glucose → dTDP-6-deoxy-L-lyxo-4-hexulose | [4] [3] |

| 4 | dTDP-6-deoxy-L-talose 4-dehydrogenase | dTDP-6-deoxy-L-lyxo-4-hexulose → dTDP-6-deoxy-L-talose | [4] [3] [1] |

Nicotinamide Adenine Dinucleotide (Phosphate)-Dependent Enzymatic Reactions

The reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to dTDP-6-deoxy-L-talose is catalyzed by an enzyme that can utilize both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as electron donors [1]. This dual cofactor specificity is relatively rare and highlights the enzyme’s biochemical versatility. The stereospecific reduction step is crucial for the formation of the L-talose configuration, distinguishing it from the biosynthesis of other 6-deoxy sugars such as L-rhamnose, which is catalyzed by a homologous but stereochemically distinct reductase [2] [3].

Gene Clusters and Molecular Genetics

Genetic Organization in Actinobacillus actinomycetemcomitans

In Actinobacillus actinomycetemcomitans, the genes responsible for 6-deoxy-L-talose biosynthesis are organized in a contiguous cluster associated with serotype-specific polysaccharide antigen production. This cluster contains 17 open reading frames, including genes encoding the key biosynthetic enzymes. Comparative analyses revealed that a specific 3.8 kilobase region, unique to serotype c strains, is essential for 6-deoxy-L-talose production and replaces a larger region found in other serotypes that synthesize different sugars [5].

| Strain | Cluster Size (kb) | Unique Region (kb) | Number of Open Reading Frames | Reference |

|---|---|---|---|---|

| Actinobacillus actinomycetemcomitans NCTC 9710 (serotype c) | 17 | 3.8 | 17 | [5] |

Comparative Genomics of 6-Deoxy-L-talose Biosynthesis Genes

Comparative genomics studies indicate significant diversity in the gene clusters encoding 6-deoxy-L-talose biosynthetic enzymes across different bacterial species. For example, the genes from Kitasatospora kifunensis and Actinobacillus actinomycetemcomitans show low sequence similarity, despite encoding enzymes with analogous biochemical functions [4]. This diversity reflects evolutionary divergence and adaptation to specific polysaccharide structures in different organisms.

| Species | Key Genes Identified | Sequence Similarity | Reference |

|---|---|---|---|

| Kitasatospora kifunensis | rmlA, rmlB, rmlC, tal | Low with A. actinomycetemcomitans | [4] |

| Actinobacillus actinomycetemcomitans | tll, rmlA, rmlB, rmlC | Low with K. kifunensis | [4] [5] |

Gene Expression Regulation Mechanisms

The regulation of gene expression for 6-deoxy-L-talose biosynthetic genes is closely tied to the production of serotype-specific polysaccharide antigens. Transcriptional control mechanisms ensure that the biosynthetic genes are expressed in response to cellular and environmental cues, thereby modulating the composition of cell surface glycans [6] [7]. Although the precise regulatory elements are not fully characterized, gene cluster organization and promoter analysis suggest coordinated regulation within the operon.

Alternative Biosynthetic Pathways

Synthesis from L-fucose Precursors

Alternative biosynthetic routes for 6-deoxy-L-talose have been proposed, involving the conversion of L-fucose or related sugars. Enzymatic transformation of L-fucose precursors through epimerization and reduction steps can yield 6-deoxy-L-talose, although such pathways are less common and may be organism-specific [8] [9].

Enzymatic Conversion from Other 6-Deoxy Sugars

The enzymatic conversion of other 6-deoxy sugars, such as L-rhamnose, to 6-deoxy-L-talose has been demonstrated in vitro. Specific reductases and epimerases are capable of catalyzing the necessary modifications, providing flexibility in the biosynthetic potential of bacteria to generate rare sugars like 6-deoxy-L-talose from a variety of nucleotide sugar precursors [2] [9] [8].

| Precursor Sugar | Enzyme(s) Involved | Product | Reference |

|---|---|---|---|

| L-fucose | Epimerase, reductase | 6-deoxy-L-talose | [8] [9] |

| L-rhamnose | Reductase, epimerase | 6-deoxy-L-talose | [2] [8] |